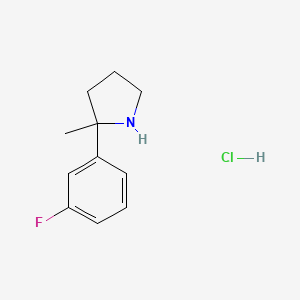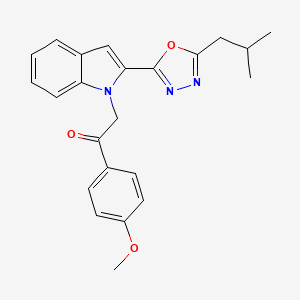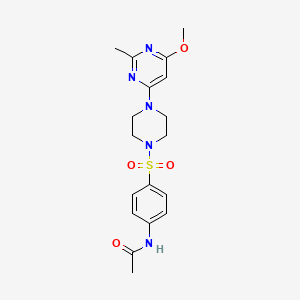![molecular formula C18H30N2O4S B2825528 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine CAS No. 1206152-95-5](/img/structure/B2825528.png)
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonylpiperazines. It is widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine involves the inhibition of certain enzymes, such as PDE5, which results in the accumulation of cGMP. This leads to the relaxation of smooth muscle cells and vasodilation, which is beneficial in the treatment of various diseases, such as erectile dysfunction and pulmonary hypertension. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate various signaling pathways in the body.
Biochemical and physiological effects:
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit PDE5, leading to the accumulation of cGMP and vasodilation. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate various signaling pathways in the body. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit PDE5, which makes it a useful tool in the study of cGMP signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the study of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine. One direction is the study of its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body. Furthermore, the development of new synthetic methods for this compound may lead to its use in a wider range of scientific research applications.
Synthesis Methods
The synthesis of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methyl-2-pentyloxyphenylsulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain the final compound. Other methods include the use of different starting materials and reagents, such as 4-methyl-2-pentyloxyphenol and piperazine, to obtain the desired product.
Scientific Research Applications
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine has been extensively used in scientific research applications due to its unique properties. It has been shown to have potent inhibitory effects on certain enzymes, such as phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(4-methyl-2-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-3-4-5-14-24-17-15-16(2)6-7-18(17)25(22,23)20-10-8-19(9-11-20)12-13-21/h6-7,15,21H,3-5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKJWAWPBDIDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)
![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)
![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)

![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2825457.png)
![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)

![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)